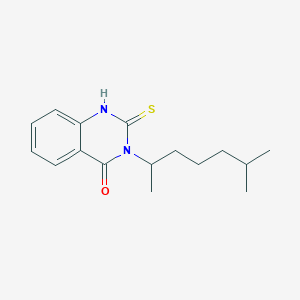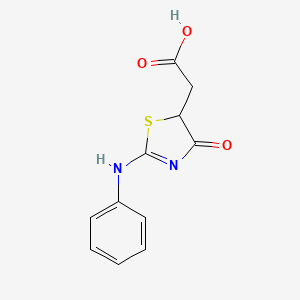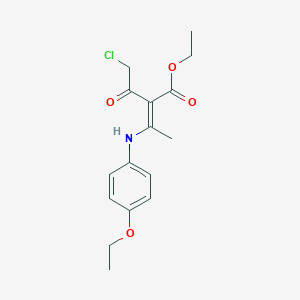![molecular formula C12H12N2O2S B7777210 2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777210.png)
2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate” is a chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate involves specific synthetic routes that include the use of various reagents and catalysts. The exact synthetic route can vary, but it generally involves multiple steps of chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities while maintaining high quality. The use of automated systems and advanced monitoring techniques helps in controlling the reaction parameters and ensuring consistency in the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can lead to a wide variety of products depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Eigenschaften
IUPAC Name |
2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFBTXRNIOGNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+]2=C(NC=C2)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[N+]2=C(NC=C2)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-(diethylsulfamoyl)-3-propyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777138.png)


![4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid](/img/structure/B7777163.png)
![1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B7777165.png)
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B7777171.png)

![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine](/img/structure/B7777187.png)
![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)
![potassium;4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thiolate](/img/structure/B7777227.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B7777228.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777242.png)
